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molecular formula C11H10F6O B2375695 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL CAS No. 2379-17-1

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL

Cat. No. B2375695
M. Wt: 272.19
InChI Key: DDLQAOJQQSJPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045408

Procedure details

This compound was prepared from o-xylene and hexafluoroacetone: bp 101°-102°/20.0 mm Hg; ND25 1.4334; lit. (1) bp 200-200.5°/760 mm Hg.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4].[CH3:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[CH3:18]>>[OH:4][C:3]([C:14]1[CH:15]=[CH:16][C:17]([CH3:18])=[C:12]([CH3:11])[CH:13]=1)([C:5]([F:8])([F:7])[F:6])[C:2]([F:10])([F:9])[F:1]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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